(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
Overview
Description
(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine is an organic compound with the molecular formula C8H18N2. It is a chiral diamine, meaning it has two amine groups attached to a cyclohexane ring, and it exists in a specific stereoisomeric form. This compound is known for its applications in various fields, including organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine typically involves the reduction of the corresponding diketone or the reductive amination of cyclohexane-1,2-dione. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of (1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine may involve more scalable processes, such as catalytic hydrogenation. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of the diketone precursor. The reaction conditions are optimized to ensure high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of N-substituted derivatives.
Scientific Research Applications
(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. For example, as a chiral ligand, it can facilitate the formation of enantiomerically pure products by stabilizing specific transition states during catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine: The enantiomer of the compound, with similar chemical properties but different stereochemistry.
Cyclohexane-1,2-diamine: The parent compound without the N,N’-dimethyl groups.
N,N’-Dimethyl-1,2-diaminopropane: A structurally similar compound with a propane backbone instead of cyclohexane.
Uniqueness
(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the production of enantiomerically pure compounds is crucial.
Biological Activity
(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine is a chiral diamine compound with significant implications in both synthetic chemistry and biological research. Its unique structural properties allow it to function as a versatile ligand in asymmetric synthesis and catalysis, while also exhibiting potential biological activities that warrant further investigation.
- Molecular Formula : C8H18N2
- Molar Mass : 142.24 g/mol
- Physical Form : Beige crystals
This compound contains two chiral centers, which contribute to its optical activity and ability to interact selectively with various biological molecules.
Biological Activity Overview
Research indicates that this compound may influence several biological processes through its interactions with enzymes, proteins, and other biomolecules. Notably, its potential applications span across medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. The chiral nature of the compound allows for selective binding, thereby influencing various biochemical pathways. The exact molecular mechanisms remain an area of active research.
1. Enzyme Interaction and Inhibition
Studies have shown that this compound can interact with several enzymes, potentially acting as an inhibitor or modulator. For instance:
- Enzyme Binding : The compound's structure enables it to bind selectively to active sites on enzymes, altering their activity.
- Influence on Metabolic Pathways : Preliminary studies suggest that it may impact cellular metabolism and signaling pathways by modulating enzyme activity.
2. Antimicrobial Activity
Recent investigations into the antimicrobial properties of related cyclohexanediamine derivatives indicate that modifications can enhance their efficacy against various pathogens:
- Minimum Inhibitory Concentrations (MIC) : Research has demonstrated that certain derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with enhanced lipophilicity showed improved cellular uptake and antimicrobial effectiveness .
Compound | MIC (µM) | Target Organisms |
---|---|---|
This compound | TBD | E. coli, S. aureus |
Related Derivative | 0.0008 | E. coli |
3. Cellular Effects
The compound's influence on cellular functions has been documented:
- Cell Signaling : It may modulate cell signaling pathways, impacting gene expression profiles and cellular responses.
- Cytotoxicity Studies : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines while demonstrating lower toxicity toward non-malignant cells .
Case Study 1: Anticancer Potential
A study explored the use of this compound in synthesizing metal complexes aimed at enhancing anticancer efficacy:
- Objective : To evaluate the cytotoxic effects of metal complexes derived from the diamine on cancer cell lines.
- Results : The complexes demonstrated significant antiproliferative effects on MDA-MB 231 breast cancer cells while sparing normal fibroblast cells .
Case Study 2: Asymmetric Catalysis
The compound has also been investigated as a ligand in asymmetric catalysis:
Properties
IUPAC Name |
(1S,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPOFJADXHYBR-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCCC[C@@H]1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550514 | |
Record name | (1S,2S)-N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87583-89-9 | |
Record name | (1S,2S)-N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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